molecular formula C7H14N2O B1353633 {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol CAS No. 76950-43-1

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Cat. No.: B1353633
CAS No.: 76950-43-1
M. Wt: 142.2 g/mol
InChI Key: MPJZCYUPWINKPK-UHFFFAOYSA-N
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Description

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is a bicyclic compound with the molecular formula C7H14N2O. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a well-known organic base and catalyst. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

Dabco is known to function as a highly nucleophilic tertiary amine base . This suggests that it may interact with a variety of molecular targets, particularly those that can undergo reactions with nucleophiles.

Mode of Action

DABCO acts as a catalyst and reagent in various organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Its mode of action involves the formation of quaternary ammonium salts, which can then undergo nucleophilic attack leading to ring-opening reactions .

Biochemical Pathways

Given its role as a catalyst and reagent in organic synthesis, it can be inferred that dabco may influence a variety of biochemical pathways, particularly those involving the synthesis of carbocyclic and heterocyclic compounds .

Result of Action

The molecular and cellular effects of DABCO’s action are largely dependent on the specific reactions it catalyzes. As a catalyst and reagent in organic synthesis, DABCO can facilitate the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . These molecules can have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DABCO. For instance, the rate and efficiency of the reactions catalyzed by DABCO can be influenced by factors such as temperature, pH, and the presence of other molecules . Furthermore, DABCO is known to be hygroscopic, meaning it readily absorbs moisture from the environment, which can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde. The reaction typically involves the use of an aqueous solution of formaldehyde and a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, followed by purification steps such as filtration, crystallization, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated compounds, amines, and aldehydes .

Scientific Research Applications

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and versatility in chemical reactions. This functional group allows for further derivatization and enhances its utility in various synthetic applications .

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJZCYUPWINKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020240
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76950-43-1
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76950-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Record name 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol
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